molecular formula C17H25BrN2O3 B1405629 Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate CAS No. 1227954-89-3

Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate

Cat. No. B1405629
CAS RN: 1227954-89-3
M. Wt: 385.3 g/mol
InChI Key: IAUCCXCLAWEXQX-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . They were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate is a part of a class of chemicals that have been synthesized and characterized for various scientific research applications. One of the related compounds synthesized includes tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, which has been characterized through FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, along with single crystal X-ray diffraction analysis. This compound exhibits a linear shape with the ethyl acetate moiety adopting a fully extended conformation. Its crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions (Kulkarni et al., 2016).

Another compound closely related is tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, which has been reported for its crystal and molecular structure. It crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 21/c with bond lengths and angles that are typical for piperazine-carboxylates (Mamat et al., 2012).

Biological Evaluation

The biological evaluation of related compounds has shown moderate activity against several microorganisms. For example, compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative have been studied for their antibacterial and antifungal activities, showcasing moderate effectiveness (Kulkarni et al., 2016).

Future Directions

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . This suggests that “Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

tert-butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUCCXCLAWEXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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